A Technical Guide to the Fundamental Properties of Terephthalamide
A Technical Guide to the Fundamental Properties of Terephthalamide
Introduction
Terephthalamide, with the IUPAC name benzene-1,4-dicarboxamide, is an aromatic amide derived from terephthalic acid.[1][2] It is a white, crystalline solid characterized by its high thermal stability and resistance to chemical degradation.[1] The molecule's rigid structure, conferred by the central benzene ring, is a defining feature that dictates its physical and chemical properties.[1] While a relatively simple molecule, terephthalamide is of significant industrial importance, primarily serving as a fundamental building block (monomer) for the synthesis of high-performance aramid polymers, most notably poly(p-phenylene terephthalamide), commercially known as Kevlar.[1][3] This guide provides an in-depth overview of the core properties of terephthalamide, its synthesis, and its structural characteristics, tailored for an audience in chemical research and development.
Chemical and Physical Properties
Terephthalamide is an organic compound with the chemical formula C₈H₈N₂O₂.[1][4] Its structure consists of a central benzene ring substituted at the para (1,4) positions with two amide functional groups. This symmetrical and planar structure leads to strong intermolecular forces, resulting in a high melting point and low solubility in many common solvents.
Table 1: Core Physicochemical Properties of Terephthalamide
| Property | Value | Reference(s) |
| IUPAC Name | benzene-1,4-dicarboxamide | [5] |
| Synonyms | 1,4-Benzenedicarboxamide, Terephthaldiamide | [1][4][5] |
| CAS Number | 3010-82-0 | [1][4][5] |
| Molecular Formula | C₈H₈N₂O₂ | [1][4][5] |
| Molecular Weight | 164.16 g/mol | [2][5] |
| Appearance | White to almost white crystalline solid | [1][2] |
| Melting Point | ~291.62 °C (rough estimate) | [2] |
| Density | ~1.294 g/cm³ | [6] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -376 ± 4.2 kJ/mol | [7] |
Molecular Structure and Crystallography
The fundamental properties of terephthalamide and the polymers derived from it are direct consequences of its molecular structure. The planar benzene ring and the amide groups allow for extensive hydrogen bonding and aromatic stacking interactions.
Caption: Abstract representation of the terephthalamide molecular structure.
In the solid state, terephthalamide molecules assemble via intermolecular N-H···O hydrogen bonds between the amide functionalities of adjacent molecules.[8] This links the molecules into chains and sheets, creating a highly ordered and stable crystalline structure.[8][9] This efficient packing contributes to its high melting point and thermal stability.[1][9] At least two crystalline forms, α and β, have been identified.[10]
Solubility and Thermal Properties
Terephthalamide's solubility is dictated by its rigid, aromatic nature and its capacity for strong hydrogen bonding.
Table 2: Solubility Characteristics of Terephthalamide
| Solvent Type | Qualitative Solubility | Notes | Reference(s) |
| Polar Solvents | Good | This property is leveraged in polymerization reactions where polar solvents are often used. | [1] |
| Water | Limited / Poor | The hydrophobic benzene ring limits solubility in water. | [11][12] |
| Organic Solvents (e.g., ethanol, acetone) | Limited (by proxy) | The related compound terephthalaldehyde is soluble in these solvents, suggesting some potential solubility. | [11] |
| DMSO | Soluble (by proxy) | The precursor, terephthalic acid, is highly soluble in DMSO, a common solvent for such structures. | [12] |
The compound is noted for its high thermal stability, a property that is passed on to its polymers.[1] Poly(p-phenylene terephthalamide) does not melt and only decomposes at very high temperatures, around 450°C.[3]
Synthesis and Reactivity
Terephthalamide and its derivatives are typically synthesized through condensation reactions. A common laboratory and industrial approach involves reacting a derivative of terephthalic acid with an amine source. For its most significant application, the synthesis of poly(p-phenylene terephthalamide) (PPTA), terephthaloyl chloride is reacted with p-phenylenediamine.[3]
Experimental Protocol: Low-Temperature Synthesis of Poly(p-phenylene terephthalamide)
This protocol outlines a common laboratory method for synthesizing PPTA, the polymer derived from terephthalamide precursors.
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Objective: To synthesize high-molecular-weight PPTA via low-temperature solution polycondensation.
-
Core Reaction: The condensation reaction between p-phenylenediamine (PPD) and terephthaloyl chloride (TPC).
-
Materials & Reagents:
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Reaction vessel with mechanical stirrer and nitrogen inlet
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p-phenylenediamine (PPD)
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Terephthaloyl chloride (TPC)
-
N-methylpyrrolidone (NMP), anhydrous
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Calcium chloride (CaCl₂), anhydrous
-
Deionized water for precipitation
-
-
Procedure:
-
Under a dry nitrogen atmosphere, charge the reaction vessel with NMP and CaCl₂. Stir until the salt is dissolved. The salt is crucial for preventing the polymer from precipitating out of solution too early.[13]
-
Add a stoichiometric amount of PPD to the NMP/CaCl₂ solution and stir until fully dissolved.[14]
-
Cool the reaction mixture to between 0 °C and 5 °C using an ice bath.[14]
-
While stirring vigorously, add a stoichiometric amount of solid TPC to the cooled solution. A rapid increase in viscosity will be observed as the polymer forms.[13][14]
-
Maintain the reaction at low temperature for approximately 1 hour, then allow it to warm to room temperature and continue stirring for an additional 12 hours to ensure high molecular weight is achieved.[14]
-
Extrude the resulting polymer gel into a container of deionized water to precipitate the PPTA.
-
Thoroughly wash the collected polymer with water and then with a solvent like dimethyl sulfoxide to remove residual solvent and salts.[13]
-
Dry the final PPTA polymer in a vacuum oven.
-
Caption: Experimental workflow for the synthesis of PPTA polymer.
Key Applications and Relevance
The primary application of terephthalamide chemistry is in the field of materials science. The polymerization of its precursors leads to aromatic polyamides (aramids).
-
High-Performance Fibers: PPTA is spun into fibers known as Kevlar or Twaron.[9] These fibers exhibit an exceptional strength-to-weight ratio, high tensile modulus, and thermal stability, making them critical components in aerospace composites, body armor, and industrial ropes.[3][15] The properties of the final fiber are a direct result of the hierarchical structure derived from the monomer.[9]
Caption: Logical relationship from monomer to final fiber structure.
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Polymer Additives: Simple terephthalamide has been investigated as a thermal stabilizer for other polymers, such as poly(vinyl chloride) (PVC).[16][17]
Relevance in Drug Development
While terephthalamide itself is not an active pharmaceutical ingredient, its rigid, well-defined structure makes it an interesting scaffold in medicinal chemistry and drug design. Aromatic amides are common motifs in drug molecules. The terephthalamide core can serve as a rigid linker to orient other functional groups in specific three-dimensional arrangements, which is critical for binding to biological targets like enzyme active sites or receptors. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening purposes.
Conclusion
Terephthalamide is a foundational molecule in materials science, defined by its rigid aromatic core and hydrogen-bonding amide groups. These features result in high thermal stability and a propensity to form highly ordered crystalline structures. While its direct applications are limited, its role as a precursor to high-performance aramid polymers like PPTA (Kevlar) is of immense industrial and technological importance. The fundamental properties of the simple terephthalamide unit are directly translated into the exceptional strength and resilience of the resulting macroscopic materials. For researchers, a firm understanding of these core properties is essential for the continued development of advanced polymers and functional organic materials.
References
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- 8. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
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